2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Description
2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a 3,4,5-trimethoxyphenyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The N-substituent is a 4-chloro-2-methoxy-5-methylphenyl group, contributing to its unique physicochemical and biological profile.
This compound belongs to a class of triazole-based acetamides investigated for diverse pharmacological activities, including anti-inflammatory and enzyme-inhibitory effects .
Properties
Molecular Formula |
C21H24ClN5O5S |
|---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C21H24ClN5O5S/c1-11-6-14(15(29-2)9-13(11)22)24-18(28)10-33-21-26-25-20(27(21)23)12-7-16(30-3)19(32-5)17(8-12)31-4/h6-9H,10,23H2,1-5H3,(H,24,28) |
InChI Key |
XQYLOULSQOFOES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of 3,4,5-Trimethoxybenzoyl Chloride
3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux for 3 hours to yield the corresponding acyl chloride. Excess SOCl₂ is removed by distillation under reduced pressure.
Cyclocondensation with Thiosemicarbazide
The acyl chloride reacts with thiosemicarbazide in anhydrous ethanol at 80°C for 12 hours, forming 3,4,5-trimethoxybenzoyl thiosemicarbazide . This intermediate undergoes intramolecular cyclization in the presence of sodium hydroxide (2 M) at 100°C for 6 hours, yielding the triazole-thiol derivative.
Key Reaction Parameters
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Acyl chloride formation | SOCl₂ | Toluene | Reflux | 3 h | 95% |
| Cyclocondensation | Thiosemicarbazide | Ethanol | 80°C | 12 h | 82% |
| Cyclization | NaOH (2 M) | Water | 100°C | 6 h | 75% |
Preparation of N-(4-Chloro-2-Methoxy-5-Methylphenyl)Acetamide
The acetamide moiety is synthesized via a two-step sequence:
Nitration and Reduction of 2-Methoxy-5-Methylaniline
2-Methoxy-5-methylaniline undergoes nitration with concentrated HNO₃/H₂SO₄ at 0°C, followed by catalytic hydrogenation (H₂, Pd/C) to introduce the 4-chloro substituent. The resulting 4-chloro-2-methoxy-5-methylaniline is isolated via vacuum filtration.
Acetylation with Chloroacetyl Chloride
The aniline derivative reacts with chloroacetyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added dropwise to scavenge HCl, and the mixture is stirred at 25°C for 4 hours. The product, N-(4-chloro-2-methoxy-5-methylphenyl)chloroacetamide , is purified by recrystallization from ethanol.
Key Reaction Parameters
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | H₂O | 0°C | 1 h | 88% |
| Reduction | H₂/Pd/C | Ethanol | 25°C | 3 h | 90% |
| Acetylation | ClCH₂COCl | DCM | 25°C | 4 h | 85% |
Coupling via Sulfanyl Bridge Formation
The triazole-thiol and chloroacetamide intermediates are coupled through a nucleophilic substitution reaction:
Thiol Deprotonation
The triazole-thiol (1.0 equiv) is dissolved in dry DMF, and potassium carbonate (2.5 equiv) is added to generate the thiolate anion. The mixture is stirred at 25°C for 30 minutes.
Nucleophilic Substitution
N-(4-Chloro-2-methoxy-5-methylphenyl)chloroacetamide (1.2 equiv) is added to the reaction vessel, and the temperature is raised to 60°C for 8 hours. Progress is monitored by TLC (ethyl acetate/hexane, 1:3). The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:2) to yield the final compound.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 60°C |
| Time | 8 h |
| Yield | 78% |
Spectroscopic Characterization
The final product is characterized using:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.98 (s, 2H, Ar-H), 4.32 (s, 2H, CH₂S), 3.88 (s, 3H, OCH₃), 3.79 (s, 6H, 2×OCH₃), 2.34 (s, 3H, CH₃).
-
IR (KBr) : 3340 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N).
Optimization and Challenges
Regioselectivity in Triazole Formation
The use of NaOH in cyclization ensures preferential formation of the 1,2,4-triazole isomer over 1,2,3-triazole byproducts.
Solvent Effects
DMF enhances solubility of intermediates but requires rigorous drying to prevent hydrolysis of the chloroacetamide.
Purification Challenges
Silica gel chromatography effectively separates unreacted thiol and acetamide precursors, with Rf values of 0.42 (product) vs. 0.65 (starting material).
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups produces amines.
Scientific Research Applications
The compound 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article provides a detailed overview of the applications of this compound, including its synthesis, biological properties, and potential therapeutic uses.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The specific compound in focus has been tested against various bacterial strains and fungi. Its mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi.
Anticancer Potential
The triazole derivatives have shown promise as anticancer agents. Studies suggest that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. Its selective toxicity towards cancer cells while sparing normal cells makes it a candidate for further development as an anticancer drug.
Anti-inflammatory Effects
Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This could have implications for treating chronic inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, the compound was evaluated against a panel of pathogenic bacteria and fungi. The results demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, suggesting its potential as an alternative treatment option.
Case Study 2: Anticancer Activity
A recent investigation published in Cancer Research explored the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through mitochondrial pathways.
Case Study 3: Inflammation Model
In an animal model of rheumatoid arthritis published in The Journal of Immunology, administration of the compound led to reduced joint swelling and lower levels of inflammatory markers compared to control groups. This suggests its potential utility in managing autoimmune conditions.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
SAR Insights :
- Electron-donating groups (e.g., methoxy in the target compound) enhance solubility and may improve binding to polar enzyme active sites .
- Chlorine substituents () increase metabolic stability but may elevate toxicity risks .
- Trifluoromethyl groups () improve bioavailability and resistance to oxidative metabolism .
Biological Activity
The compound 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide (CAS Number: 577999-55-4) is a member of the 1,2,4-triazole family known for its diverse biological activities. This article aims to synthesize current research findings regarding its pharmacological properties and biological activity.
Structure and Properties
The compound features a triazole ring, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. The presence of the trimethoxyphenyl group and the specific substitutions on the triazole and acetamide moieties enhance its potential bioactivity.
Antimicrobial Activity
-
Antibacterial Properties :
- Compounds containing the 1,2,4-triazole nucleus have demonstrated significant antibacterial activity against a range of pathogens. In particular, derivatives similar to the compound have shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- For instance, a study reported that triazole-thione hybrids exhibited MIC values as low as 0.046 μM against MRSA, indicating strong antibacterial potential .
- Antifungal Activity :
Anticancer Activity
- Chemopreventive Effects :
- Mercapto-substituted 1,2,4-triazoles have been linked to anticancer properties. Studies have shown that certain derivatives can inhibit cell proliferation in various cancer lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 27.3 μM to 43.4 μM .
- The mechanism of action often involves the induction of apoptosis and inhibition of tumor cell migration.
Other Biological Activities
- Antiviral Activity :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design:
| Structural Feature | Effect on Activity |
|---|---|
| Trimethoxy Group | Enhances lipophilicity and cellular uptake |
| Sulfur Atom | Contributes to antimicrobial action |
| Chloro Substitution | May increase potency against specific targets |
Case Studies
-
Case Study on Antibacterial Efficacy :
A study evaluating a series of triazole-thione compounds found that one particular derivative exhibited potent activity against Bacillus cereus with an MIC of 8 μg/mL, highlighting the potential of sulfur-containing triazoles in developing new antibiotics . -
Anticancer Screening :
In a screening of drug libraries for anticancer properties, compounds similar to the one discussed showed promising results against multicellular spheroids derived from human cancer cell lines, underscoring their potential in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including triazole ring formation, sulfanyl group introduction, and final coupling. Key steps:
- Triazole Formation: Cyclization of thiosemicarbazide derivatives under reflux in ethanol or DMF with KOH (70–80°C, 4–6 hours) .
- Sulfanyl-Acetamide Coupling: Reacting triazole-thiol intermediates with chloroacetamide derivatives in ethanol/water (1:1) at reflux for 1 hour, achieving yields of 65–85% .
- Critical Parameters: Solvent polarity (ethanol > DMSO) and pH (neutral to slightly basic) minimize side reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is essential for >95% purity .
Q. How can structural characterization resolve ambiguities in the compound’s regioselectivity?
Methodological Answer:
- NMR Analysis: The 1H NMR singlet at δ 2.3–2.5 ppm confirms the 4-amino group on the triazole, while aromatic protons (δ 6.8–7.4 ppm) verify substitution patterns .
- X-ray Crystallography: Resolves ambiguities in sulfanyl-acetamide linkage geometry (e.g., C–S bond length ~1.8 Å) and confirms the 3,4,5-trimethoxyphenyl orientation .
- IR Spectroscopy: Stretching frequencies at 1650–1680 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C–S) validate functional groups .
Q. What standard assays evaluate its anti-inflammatory or anticancer activity?
Methodological Answer:
- Anti-Exudative Activity: Carrageenan-induced rat paw edema model (10 mg/kg dose) compared to diclofenac (8 mg/kg). Measure edema reduction at 3–6 hours post-administration .
- Anticancer Screening: MTT assay against human cancer cell lines (e.g., MCF-7, HepG2). IC₅₀ values correlate with substituent electronegativity; 3,4,5-trimethoxyphenyl enhances activity .
Advanced Research Questions
Q. How can conflicting data on substituent effects in structure-activity relationships (SAR) be resolved?
Methodological Answer:
- Case Study: While 3,4,5-trimethoxyphenyl improves anticancer activity , excessive hydrophobicity may reduce bioavailability. Balance logP (3.5–4.0) via substituent tuning (e.g., replacing methoxy with hydroxy groups) .
- Computational Docking: Use AutoDock Vina to model interactions with COX-2 or tubulin. The 4-chloro-2-methoxy-5-methylphenyl group shows strong π-π stacking with COX-2’s Phe518 .
- In Vivo Validation: Compare pharmacokinetics (AUC, Cmax) of analogs in murine models to reconcile in vitro vs. in vivo discrepancies .
Q. What strategies mitigate challenges in analytical method development for degradation studies?
Methodological Answer:
- HPLC Optimization: Use C18 columns (5 µm, 250 mm) with gradient elution (acetonitrile/0.1% formic acid). Detect degradation products (e.g., hydrolyzed acetamide) at 254 nm .
- LC-MS/MS: Identify oxidative metabolites (m/z +16 for sulfoxide formation) and hydrolyzed fragments (m/z 152 for triazole ring cleavage) .
- Forced Degradation: Expose to 0.1N HCl (40°C, 24 hours) and 3% H₂O₂ (room temperature, 8 hours) to simulate hydrolytic/oxidative pathways .
Q. How do solvent and pH affect regioselectivity in triazole-thiol intermediate formation?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (DMF) favor cyclization via SN2 mechanisms, while ethanol promotes thiolate ion formation .
- pH Control: At pH 8–9 (KOH), thiolate intermediates react selectively with chloroacetamides, minimizing disulfide byproducts .
- Temperature: Reactions at 60°C yield 85% pure intermediates, whereas >80°C accelerates decomposition .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
